

Technical Guide: Ethyl 4-acetamido-3-nitrobenzoate[1]

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Compound of Interest

Compound Name: Ethyl 4-acetamido-3-nitrobenzoate

CAS No.: 175204-17-8

Cat. No.: B062266

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Executive Summary

Ethyl 4-acetamido-3-nitrobenzoate (CAS 175204-17-8) is a critical disubstituted benzene derivative employed primarily as a "masked" diamine scaffold in medicinal chemistry.[1] It serves as a pivotal intermediate in the synthesis of benzimidazoles, a class of heterocycles ubiquitous in pharmaceutical agents ranging from anthelmintics (e.g., mebendazole) to antihypertensives (e.g., telmisartan) and kinase inhibitors.

This guide details the physicochemical profile, validated synthesis protocols, and downstream reactivity of this compound, providing researchers with a self-validating workflow for its application in drug development.

Physicochemical Profile

| Property | Specification |
|---------------------|---|
| IUPAC Name | Ethyl 4-(acetylamino)-3-nitrobenzoate |
| CAS Registry Number | 175204-17-8 |
| Molecular Formula | C ₁₁ H ₁₂ N ₂ O ₅ |
| Molecular Weight | 252.22 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 95–97 °C |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Sparingly soluble in Ethanol; Insoluble in Water. |
| pKa (Calculated) | ~13.5 (Amide NH), ~ -4 (Conjugated Ester) |
| LogP | ~1.8 |

Synthetic Methodology

The synthesis of **Ethyl 4-acetamido-3-nitrobenzoate** is classically achieved via the electrophilic aromatic substitution (nitration) of Ethyl 4-acetamidobenzoate (N-acetylbenzocaine). This route is preferred over the nitration of benzocaine itself, as the acetyl group protects the amine from oxidation and directs the nitro group to the ortho position (position 3) via steric and electronic guidance.

Reaction Mechanism

The acetamido group (-NHCOCH₃) is an ortho, para-director. Since the para position is occupied by the ethyl ester, the nitronium ion (NO₂⁺) attacks the ortho position relative to the amine. The ester group (-COOEt) at position 1 is a meta-director, reinforcing the substitution at position 3.

Validated Protocol: Nitration of Ethyl 4-acetamidobenzoate

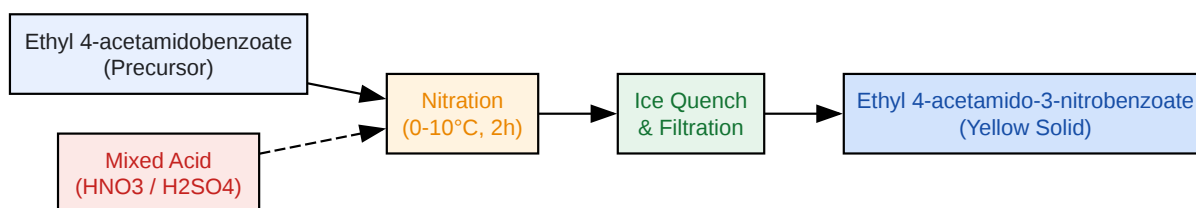
Reagents:

- Ethyl 4-acetamidobenzoate (1.0 eq)
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃)

Procedure:

- Preparation: Charge a round-bottom flask with Ethyl 4-acetamidobenzoate (10 g, 48.3 mmol).
- Solubilization: Add concentrated H₂SO₄ (30 mL) dropwise at 0°C with vigorous stirring. Ensure the solid is fully dissolved.
- Nitration: Prepare a "mixed acid" solution of fuming HNO₃ (2.2 mL, 1.1 eq) in H₂SO₄ (5 mL) at 0°C. Add this mixture dropwise to the reaction flask, maintaining the internal temperature below 10°C.
 - Critical Control Point: Exceeding 25°C increases the risk of dinitration and hydrolysis of the ester/amide bonds.
- Reaction: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature (20–25°C) for 2 hours. Monitor reaction progress via TLC (SiO₂, 1:1 Ethyl Acetate/Hexane).
- Quenching: Pour the reaction mixture slowly onto crushed ice (300 g) with stirring. The product will precipitate as a yellow solid.
- Isolation: Filter the solid under vacuum. Wash the filter cake copiously with cold water until the filtrate is neutral (pH ~7).
- Purification: Recrystallize from hot Ethanol or Ethyl Acetate/Hexane to yield bright yellow needles.

Yield: Typical yields range from 85% to 92%.



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Caption: Step-by-step synthesis workflow for the nitration of Ethyl 4-acetamidobenzoate.

Reactivity & Applications in Drug Design

Ethyl 4-acetamido-3-nitrobenzoate is a versatile intermediate. Its primary utility lies in its ability to be reduced to Ethyl 4-acetamido-3-aminobenzoate, a precursor that readily cyclizes to form the benzimidazole core.

Reduction to Diamine

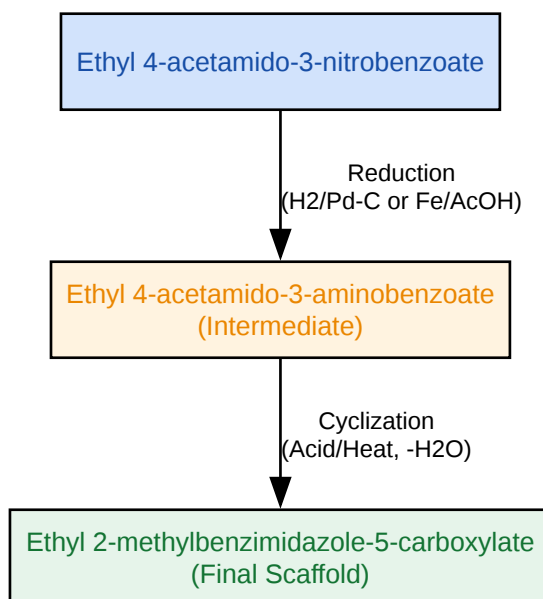
The nitro group can be selectively reduced to an amine using catalytic hydrogenation ($H_2/Pd-C$) or chemical reduction ($Fe/AcOH$).

- Reagent: H_2 (1 atm), 10% Pd/C, Ethanol.
- Product: Ethyl 4-acetamido-3-aminobenzoate.
- Significance: This intermediate possesses a free primary amine adjacent to an acetamido group.

Cyclization to Benzimidazoles

Upon heating in acidic media (e.g., acetic acid or polyphosphoric acid), the reduced intermediate undergoes cyclodehydration. The acetamido carbonyl carbon becomes the C-2 carbon of the benzimidazole ring.

- Mechanism: Intramolecular nucleophilic attack of the amine nitrogen on the amide carbonyl, followed by dehydration.
- Application: Synthesis of 2-methylbenzimidazole derivatives.



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Caption: Pathway for the conversion of the nitro-intermediate to the benzimidazole pharmacophore.

Analytical Characterization

To validate the identity of synthesized **Ethyl 4-acetamido-3-nitrobenzoate**, compare spectral data against the following expected values:

1H NMR (400 MHz, DMSO- d_6)[2]

- δ 10.5 ppm (s, 1H): Acetamido N-H (deshielded by carbonyl and nitro group).
- δ 8.65 ppm (d, $J=2.0$ Hz, 1H): H-2 (Ortho to nitro and ester; highly deshielded).
- δ 8.25 ppm (dd, $J=8.5, 2.0$ Hz, 1H): H-6 (Ortho to ester).
- δ 7.85 ppm (d, $J=8.5$ Hz, 1H): H-5 (Ortho to acetamido).
- δ 4.35 ppm (q, $J=7.0$ Hz, 2H): Ethyl CH_2 .
- δ 2.15 ppm (s, 3H): Acetyl CH_3 .
- δ 1.35 ppm (t, $J=7.0$ Hz, 3H): Ethyl CH_3 .

IR Spectroscopy (KBr)

- 3300 cm^{-1} : N-H stretch (Amide).
- 1720 cm^{-1} : C=O stretch (Ester).
- 1690 cm^{-1} : C=O stretch (Amide).
- 1530, 1350 cm^{-1} : NO_2 stretch (Asymmetric/Symmetric).

Safety & Handling

- Nitro Compounds: Organic nitro compounds can be energetic. While this derivative is stable, avoid heating dry solids to decomposition temperatures.
- Acid Handling: The nitration reaction uses strong mineral acids. Use proper PPE (acid-resistant gloves, face shield) and perform additions slowly to control exotherms.
- Waste: Quenched nitration mixtures are highly acidic. Neutralize with sodium bicarbonate before disposal.

References

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Sources

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- [2. Ethyl-4-acetamidobenzoate | C₁₁H₁₃NO₃ | CID 220420 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Ethyl 4-nitrobenzoate USP Reference Standard Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [4. 对硝基苯甲酸乙酯 ≥98.0% \(GC\) | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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